molecular formula C10H7BrF5NO2 B8161503 3-Bromo-N-(2,2-difluoroethyl)-5-(trifluoromethoxy)benzamide

3-Bromo-N-(2,2-difluoroethyl)-5-(trifluoromethoxy)benzamide

Cat. No.: B8161503
M. Wt: 348.06 g/mol
InChI Key: WYNPSNNKGHZUJQ-UHFFFAOYSA-N
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Description

3-Bromo-N-(2,2-difluoroethyl)-5-(trifluoromethoxy)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a difluoroethyl group, and a trifluoromethoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(2,2-difluoroethyl)-5-(trifluoromethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    N-Alkylation: The attachment of the 2,2-difluoroethyl group to the nitrogen atom of the amide.

Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(2,2-difluoroethyl)-5-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-Bromo-N-(2,2-difluoroethyl)-5-(trifluoromethoxy)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(2,2-difluoroethyl)-5-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N-(2,2-difluoroethyl)aniline
  • 3-Bromo-N-(2,2-difluoroethyl)-5-methoxybenzamide
  • 3-Bromo-N-(2,2-difluoroethyl)-4-(trifluoromethoxy)benzamide

Uniqueness

3-Bromo-N-(2,2-difluoroethyl)-5-(trifluoromethoxy)benzamide is unique due to the specific combination of substituents on the benzamide core. The presence of both difluoroethyl and trifluoromethoxy groups imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

3-bromo-N-(2,2-difluoroethyl)-5-(trifluoromethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF5NO2/c11-6-1-5(9(18)17-4-8(12)13)2-7(3-6)19-10(14,15)16/h1-3,8H,4H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNPSNNKGHZUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)Br)C(=O)NCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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